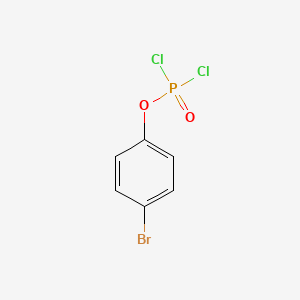
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application 1: Anticancer Assessment
- Summary of Application: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a compound similar to the one you mentioned, has been studied for its cytotoxic activity against various cancer cell lines. It has shown moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and weak activity against the HCT-116 human colorectal carcinoma cell line .
- Methods of Application: The compound was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring to enhance its cytotoxic activity .
- Results or Outcomes: The modified compound exhibited enhanced cytotoxic activity, suggesting potential for further research and development in cancer treatment .
Application 2: Agrochemical and Pharmaceutical Ingredients
- Summary of Application: Trifluoromethylpyridines, which include compounds similar to the one you mentioned, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: These compounds are synthesized and applied in various ways depending on the specific agrochemical or pharmaceutical product .
- Results or Outcomes: Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Application 3: Synthesis of Biologically Active Quinoline
- Summary of Application: Quinoline, which is structurally similar to the compound you mentioned, has versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application: There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 4: Coumarin Derivatives
- Summary of Application: The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one, a compound structurally similar to the one you mentioned, under reflux conditions yielded a series of coumarin-derived azolyl ethanols .
- Methods of Application: The reaction was carried out under reflux conditions .
- Results or Outcomes: The reaction led to a series of coumarin-derived azolyl ethanols .
Application 5: Industrial and Synthetic Organic Chemistry
- Summary of Application: Quinoline, which is structurally similar to the compound you mentioned, has versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application: There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application 6: Synthesis of Coumarin-Derived Azolyl Ethanols
- Summary of Application: The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one, a compound structurally similar to the one you mentioned, under reflux conditions yielded a series of coumarin-derived azolyl ethanols .
- Methods of Application: The reaction was carried out under reflux conditions .
- Results or Outcomes: The reaction led to a series of coumarin-derived azolyl ethanols .
Propiedades
IUPAC Name |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMSYFTWUSYAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621560 | |
| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1072944-69-4 | |
| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)
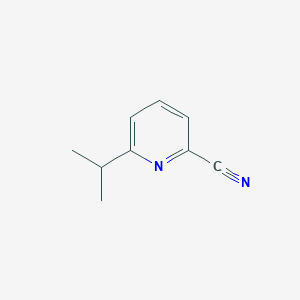

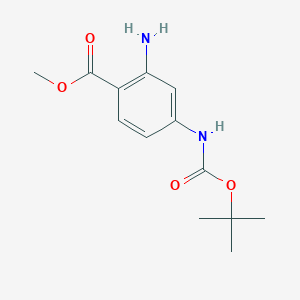



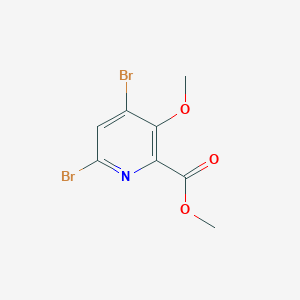
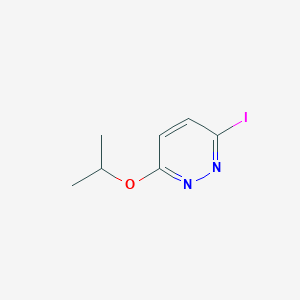

![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
